molecular formula C18H17BrClNO3S B2940516 (5-Bromo-2-chlorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone CAS No. 1797016-18-2

(5-Bromo-2-chlorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2940516
CAS RN: 1797016-18-2
M. Wt: 442.75
InChI Key: FTVHVBVNLAJZGC-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone, commonly known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPM is a piperidine derivative that has been studied for its pharmacological properties and potential therapeutic uses.

Scientific Research Applications

Pharmaceutical Intermediate

Compounds with similar structures have been used as intermediates in the synthesis of various pharmaceutical drugs. For example, a related compound is used in the improved synthesis of Dapagliflozin , a selective sodium-glucose co-transporter type II (SGLT2) inhibitor . This suggests that “(5-Bromo-2-chlorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone” could potentially serve as an intermediate in drug synthesis.

Anti-HIV Activity

Indole derivatives, which share structural similarities with the compound , have been evaluated as HIV-1 inhibitors . This indicates a possibility that our compound could be explored for its potential anti-HIV properties.

Enantiomeric Purity

The resolution of enantiomers is crucial in the pharmaceutical industry to ensure the efficacy and safety of drugs. A similar compound has been used to obtain optically pure enantiomers, which are essential for creating effective pharmaceutical agents .

properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(5-bromo-2-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO3S/c19-13-6-7-17(20)16(12-13)18(22)21-10-8-15(9-11-21)25(23,24)14-4-2-1-3-5-14/h1-7,12,15H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVHVBVNLAJZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chlorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

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